Cas no 1523618-01-0 (8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one)

8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is a bicyclic organic compound featuring a fused azabicyclo[3.2.1]octane core with a benzyl substituent at the nitrogen position and a hydroxyl group at the 6-position. This structure imparts unique reactivity and potential utility in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. The presence of both a ketone and hydroxyl group offers versatile functionalization opportunities, while the rigid bicyclic framework enhances stereochemical control in reactions. Its well-defined scaffold makes it a valuable intermediate for the synthesis of complex heterocycles, ligands, or bioactive compounds, with applications in medicinal chemistry and asymmetric catalysis.
8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one structure
1523618-01-0 structure
Product name:8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
CAS No:1523618-01-0
MF:C14H17NO2
MW:231.290283918381
MDL:MFCD27987957
CID:2094520
PubChem ID:21699645

8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one Chemical and Physical Properties

Names and Identifiers

    • 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
    • SB22714
    • AKOS025289826
    • 88876-49-7
    • YKC61801
    • 1523618-01-0
    • AS-52144
    • CS-0049972
    • 8-azabicyclo[3.2.1]octan-3-one, 6-hydroxy-8-(phenylmethyl)-
    • MFGHIESVTDVOSV-UHFFFAOYSA-N
    • SY035659
    • SCHEMBL6616570
    • P14488
    • MFCD27987957
    • MDL: MFCD27987957
    • Inchi: InChI=1S/C14H17NO2/c16-12-6-11-7-14(17)13(8-12)15(11)9-10-4-2-1-3-5-10/h1-5,11,13-14,17H,6-9H2
    • InChI Key: MFGHIESVTDVOSV-UHFFFAOYSA-N
    • SMILES: OC1CC2CC(=O)CC1N2CC1=CC=CC=C1

Computed Properties

  • Exact Mass: 231.125928785g/mol
  • Monoisotopic Mass: 231.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 40.5Ų

8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D497773-25G
8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
1523618-01-0 97%
25g
$2425 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL8002-25G
8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
1523618-01-0 97%
25g
¥ 12,903.00 2023-03-17
Chemenu
CM294198-1g
8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
1523618-01-0 95%
1g
$*** 2023-03-30
abcr
AB459206-5 g
8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one, 95%; .
1523618-01-0 95%
5g
€1,110.60 2023-04-22
Alichem
A019141115-5g
8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
1523618-01-0 95%
5g
599.00 USD 2021-06-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL8002-50G
8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
1523618-01-0 97%
50g
¥ 22,123.00 2023-03-17
eNovation Chemicals LLC
D497773-500mg
8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
1523618-01-0 97%
500mg
$180 2024-07-21
1PlusChem
1P00ILL9-1g
8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
1523618-01-0 95%
1g
$319.00 2024-06-20
eNovation Chemicals LLC
D497773-250mg
8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
1523618-01-0 97%
250mg
$120 2024-07-21
abcr
AB459206-100mg
8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one, 95%; .
1523618-01-0 95%
100mg
€168.00 2025-03-19

8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one Related Literature

Additional information on 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one

Introduction to 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one (CAS No. 1523618-01-0)

8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one (CAS No. 1523618-01-0) is a unique and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its bicyclic structure and the presence of a benzyl group, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The chemical structure of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is particularly noteworthy due to its intricate arrangement of functional groups. The bicyclic framework, specifically the azabicyclo[3.2.1]octane core, provides a rigid and stable scaffold that can be readily modified to explore different biological properties. The presence of the hydroxyl group at the 6-position and the benzyl group at the 8-position adds further complexity and potential for diverse interactions with biological targets.

In recent years, significant research efforts have been directed towards understanding the pharmacological properties of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one. Studies have shown that this compound possesses potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs to treat conditions such as chronic pain and inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Beyond its anti-inflammatory properties, 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one has also shown promise in neuropharmacology. Research conducted by a team at the University of California, San Francisco, revealed that this compound exhibits neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism behind these effects is thought to involve the modulation of neurotransmitter systems and the reduction of oxidative stress, which are key factors in the progression of these diseases.

The pharmacokinetic profile of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one has also been extensively studied to ensure its suitability for clinical development. Preliminary data indicate that this compound has favorable oral bioavailability and a reasonable half-life, which are crucial parameters for drug candidates intended for chronic administration. Additionally, toxicity studies have shown that 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models.

In conclusion, 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one (CAS No. 1523618-01-0) represents a promising lead compound in the development of novel therapeutic agents for various medical conditions. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1523618-01-0)8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
A883927
Purity:99%
Quantity:1g
Price ($):179.0